2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether
Overview
Description
“2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether” is a chemical compound with the molecular formula C10H16O2 . It is a clear, colorless liquid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The exact mass is 168.11500 .Physical and Chemical Properties Analysis
The boiling point of “this compound” is between 90-92 °C (at a pressure of 17 Torr), and it has a predicted density of 0.96±0.1 g/cm3 .Scientific Research Applications
Catalytic Reactions and Synthesis
2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether is implicated in catalytic processes and synthesis reactions within organic chemistry. Studies illustrate its versatility in catalyzed reactions, such as the Rhodium-catalyzed isomerization and intramolecular redox reaction. This reaction transforms alkynyl ethers into dihydropyrans and ketoolefins, showcasing the compound's utility in generating complex molecules with regioselective ring closure and hydrogen atom transfer mechanisms (Daisuke Shikanai et al., 2009).
Protection and Deprotection of Alcohols
Another critical application is the protection and deprotection of alcohols, where this compound plays a role in the formation of tetrahydropyranyl ethers. This process is crucial for modifying alcohol functional groups in synthesis pathways, allowing for selective reactions in complex organic syntheses. Electrogenerated acid has been used as an efficient catalyst for these transformations, highlighting the compound's contribution to green chemistry and sustainable practices (Sigeru Torii et al., 1985).
Green Chemistry and Catalysis
The compound's relevance extends to green chemistry, where it's used in the synthesis of ethers and as a catalyst in various organic reactions. For instance, heterogeneous acidic catalysts have been applied for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. This approach emphasizes the importance of sustainable solvents and recyclable catalysts, contributing to the development of eco-friendly chemical processes (U. Azzena et al., 2018).
Synthesis of Ethers and Fuel Additives
Beyond catalysis, this compound is integral to the synthesis of ethers that serve as fuel additives. This includes the creation of high-octane gasoline alternatives and solvents from renewable sources. The compound's role in the dehydration reaction of polyalcohol compounds to produce cyclic ethers underscores its potential in generating sustainable energy solutions (A. Yamaguchi et al., 2009).
Properties
IUPAC Name |
2-(2-methylbut-3-yn-2-yloxy)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-4-10(2,3)12-9-7-5-6-8-11-9/h1,9H,5-8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDREIWJWDVUGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)OC1CCCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400652 | |
Record name | 2-[(2-Methylbut-3-yn-2-yl)oxy]oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27943-46-0 | |
Record name | 2-[(2-Methylbut-3-yn-2-yl)oxy]oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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